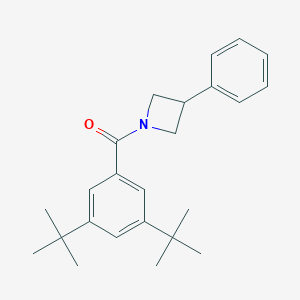

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (DBPA) is a photo-initiator that is widely used in polymerization reactions due to its high reactivity and efficiency. DBPA belongs to the family of benzophenone derivatives and is characterized by its high absorption in the UV region.

Wirkmechanismus

The mechanism of action of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine involves the absorption of UV light, which results in the formation of radicals. These radicals initiate the polymerization reaction by reacting with monomers or oligomers. The radicals generated by 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine are highly reactive and can initiate the polymerization of various monomers.

Biochemical and physiological effects:

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is not intended for use in biological systems. Therefore, there is limited information regarding its biochemical and physiological effects. However, it has been reported that 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can cause skin irritation and sensitization. Therefore, it is important to handle 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine with caution and use appropriate protective equipment.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages for use in lab experiments. It is highly reactive and efficient, making it an excellent photo-initiator for polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also stable under normal laboratory conditions, making it easy to handle and store. However, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has some limitations. It has a narrow absorption range, which limits its use in certain applications. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine also requires UV light for activation, which may not be available in all laboratory settings.

Zukünftige Richtungen

There are several future directions for the use of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine. One area of research is the development of new photo-initiators with broader absorption ranges. This would allow for the use of photo-initiators in a wider range of applications. Another area of research is the development of photo-initiators that can be activated by visible light. This would eliminate the need for UV light, making it easier to use photo-initiators in various laboratory settings. Additionally, research is needed to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.

Conclusion:

In conclusion, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine) is a highly reactive and efficient photo-initiator that is widely used in polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages, including its stability and efficiency. However, it also has limitations, including its narrow absorption range and the need for UV light for activation. Future research is needed to develop new photo-initiators with broader absorption ranges and to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.

Synthesemethoden

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can be synthesized by the reaction of 3,5-Ditert-butylbenzoyl chloride with 3-phenylazetidine in the presence of a base such as triethylamine. The reaction yields 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine as a white solid with a melting point of 91-93°C.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is widely used as a photo-initiator in polymerization reactions. It has been used in the synthesis of various polymers such as poly(methyl methacrylate), polyurethane, and epoxy resins. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also used in the production of dental composites and adhesives. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has been found to be effective in the curing of dental composites and adhesives due to its high reactivity and efficiency.

Eigenschaften

Molekularformel |

C24H31NO |

|---|---|

Molekulargewicht |

349.5 g/mol |

IUPAC-Name |

(3,5-ditert-butylphenyl)-(3-phenylazetidin-1-yl)methanone |

InChI |

InChI=1S/C24H31NO/c1-23(2,3)20-12-18(13-21(14-20)24(4,5)6)22(26)25-15-19(16-25)17-10-8-7-9-11-17/h7-14,19H,15-16H2,1-6H3 |

InChI-Schlüssel |

CJBZNVXUUCBNGO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione](/img/structure/B286483.png)

![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286484.png)

![3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286486.png)

![3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286487.png)

![3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286490.png)

![5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B286491.png)

![4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B286496.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6,7-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B286497.png)

![6-Chlorobenzo[h]quinoline](/img/structure/B286499.png)

![2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium](/img/structure/B286502.png)

![N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine](/img/structure/B286504.png)

![2-[2-(2,4-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286505.png)

![2-[2-(2,5-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286506.png)